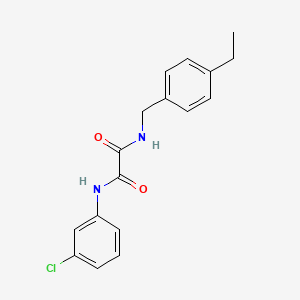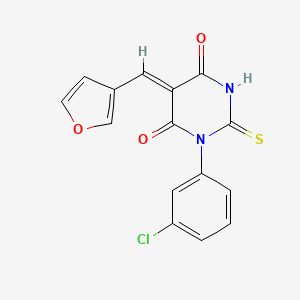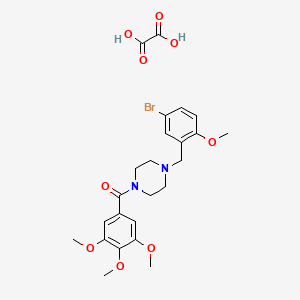![molecular formula C18H19NO3 B5147782 N-[2-(2-furyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5147782.png)
N-[2-(2-furyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-furyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential use in the treatment of multiple sclerosis (MS). FTY720 was first synthesized in the late 1990s and has since been the subject of numerous scientific studies.
Mechanism of Action
N-[2-(2-furyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide is phosphorylated by sphingosine kinase 2 (SphK2) to form N-[2-(2-furyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide-phosphate (FTY-P), which binds to sphingosine-1-phosphate (S1P) receptors on lymphocytes. This prevents the lymphocytes from leaving the lymph nodes, reducing the number of immune cells that can enter the central nervous system. N-[2-(2-furyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide also has direct effects on the central nervous system, promoting remyelination and neuroprotection.
Biochemical and Physiological Effects:
N-[2-(2-furyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide has been shown to have numerous biochemical and physiological effects. In addition to its effects on the immune system and central nervous system, N-[2-(2-furyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory, anti-apoptotic, and anti-oxidant effects. N-[2-(2-furyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
N-[2-(2-furyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action. It is also relatively easy to synthesize and purify. However, N-[2-(2-furyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide has some limitations for lab experiments. It has a short half-life in vivo, which can make dosing and timing of experiments challenging. N-[2-(2-furyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide can also have off-target effects, which can complicate interpretation of results.
Future Directions
There are several future directions for N-[2-(2-furyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide research. One area of interest is the development of N-[2-(2-furyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide analogs with improved pharmacokinetic properties. Another area of interest is the use of N-[2-(2-furyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide in combination with other therapies for the treatment of MS and other autoimmune diseases. N-[2-(2-furyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide has also been shown to have potential for the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential of N-[2-(2-furyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide for these applications.
Synthesis Methods
N-[2-(2-furyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide is synthesized from myriocin, a natural product derived from the fungus Isaria sinclairii. The synthesis involves several steps, including protection of the hydroxyl group, alkylation, deprotection, and amidation. The final product is obtained in high yield and purity.
Scientific Research Applications
N-[2-(2-furyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential use in the treatment of MS. MS is a chronic autoimmune disease that affects the central nervous system, leading to demyelination and neurodegeneration. N-[2-(2-furyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide works by modulating the immune system, preventing the migration of lymphocytes from the lymph nodes to the central nervous system. This reduces inflammation and prevents further damage to the myelin sheath.
properties
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11-6-7-15-13(3)17(22-16(15)12(11)2)18(20)19-9-8-14-5-4-10-21-14/h4-7,10H,8-9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIOUYLGYYZGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(O2)C(=O)NCCC3=CC=CO3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826845 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5147701.png)

![(3-bromobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5147714.png)
![bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate](/img/structure/B5147720.png)
![methyl 5-chloro-2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5147726.png)
![5-(2-isopropoxy-3-methoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B5147735.png)
![4-[(benzylthio)methyl]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5147750.png)
![4-({3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine](/img/structure/B5147758.png)
![N-(3-bromophenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5147771.png)

![3-(4-fluorophenyl)-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147793.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5147799.png)

